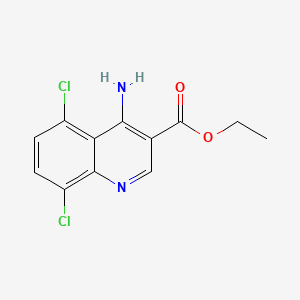

Methyl azepane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis

The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis

“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis

“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .科学的研究の応用

Synthetic Chemistry Intermediates

Azepane derivatives, including Methyl azepane-4-carboxylate, are widely used as key intermediates in synthetic chemistry. They play a crucial role in the synthesis of various complex molecules due to their versatile structure which can be easily modified .

Pharmaceutical Applications

These compounds have found important applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, certain azepane derivatives are used in opioid analgesics similar to Proheptazine .

Catalysis

Azepane derivatives are involved in catalytic processes. For example, they can be used in Cu (I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines .

Organic Synthesis

In organic synthesis, azepane derivatives can be cyclized to form various other compounds, such as N-phenyl azepane, which have applications in developing new synthetic methods .

Development of Cyclic Amino Acids

Azepanes are also pivotal in the development of cyclic amino acids, which have numerous applications in medicinal chemistry and drug development .

Analgesia and Sedation

Due to their structural similarity to compounds like Proheptazine, methyl azepane derivatives may also be researched for their analgesic and sedative properties .

作用機序

Target of Action

Methyl azepane-4-carboxylate is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The compound is involved in Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . These reactions lead to the synthesis of non-fused N-aryl azepane derivatives . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

It’s known that azepane derivatives, which this compound helps synthesize, are used as key intermediates in various biochemical pathways .

Pharmacokinetics

The compound’s role in the synthesis of non-fused n-aryl azepane derivatives suggests that its bioavailability and pharmacokinetics would be crucial for the efficacy of these derivatives .

Result of Action

The primary result of the action of Methyl azepane-4-carboxylate is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The environment can influence the action, efficacy, and stability of Methyl azepane-4-carboxylate. For instance, the Pd/LA-catalyzed reactions involving this compound proceed smoothly under extremely mild conditions . Therefore, maintaining such conditions is crucial for the compound’s effective action.

特性

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azepane-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)